2-({[2-(trifluoromethyl)phenyl]sulfonyl}amino)benzoic acid
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Overview
Description
2-({[2-(trifluoromethyl)phenyl]sulfonyl}amino)benzoic acid is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a sulfonyl group and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[2-(trifluoromethyl)phenyl]sulfonyl}amino)benzoic acid typically involves the following steps:
Formation of the Trifluoromethylated Phenyl Sulfone: The starting material, 2-(trifluoromethyl)phenyl sulfone, can be synthesized through the trifluoromethylation of phenyl sulfone using reagents such as trifluoromethyltrimethylsilane or trifluoromethyl iodide under appropriate conditions.
Coupling with Aminobenzoic Acid: The trifluoromethylated phenyl sulfone is then coupled with aminobenzoic acid using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-({[2-(trifluoromethyl)phenyl]sulfonyl}amino)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas can be used for reduction reactions.
Substitution: Electrophilic reagents such as halogens or nitro groups can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfone derivatives, while reduction of the nitro group can yield amino derivatives.
Scientific Research Applications
2-({[2-(trifluoromethyl)phenyl]sulfonyl}amino)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-({[2-(trifluoromethyl)phenyl]sulfonyl}amino)benzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
- 2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoic acid
- 4-chloro-2-({[2-chloro-5-(trifluoromethyl)phenyl]sulfonyl}amino)benzoic acid
Uniqueness
2-({[2-(trifluoromethyl)phenyl]sulfonyl}amino)benzoic acid is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. This unique structure can result in different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[[2-(trifluoromethyl)phenyl]sulfonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO4S/c15-14(16,17)10-6-2-4-8-12(10)23(21,22)18-11-7-3-1-5-9(11)13(19)20/h1-8,18H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZDWAUXUYHKMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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